REACTION_SMILES
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[CH2:16]([OH:17])[CH2:18][CH2:19][CH3:20].[F:1][c:2]1[n:3][cH:4][n:5][c:6]([O:12][CH3:13])[c:7]1[C:8]([F:9])([F:10])[F:11].[NH4+:14].[OH-:15]>>[c:2]1([NH2:14])[n:3][cH:4][n:5][c:6]([O:12][CH3:13])[c:7]1[C:8]([F:9])([F:10])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ncnc(F)c1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1ncnc(N)c1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |